molecular formula C23H19N3O3 B6089010 N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide

N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide

Cat. No. B6089010
M. Wt: 385.4 g/mol
InChI Key: KMXMGFPVGLJWHZ-KKLLDSGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research in recent years. This compound is known for its potential application in various fields, including medicine, material science, and catalysis.

Mechanism of Action

The mechanism of action of N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide is not fully understood. However, it is believed to exert its anti-cancer properties by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide in lab experiments is its ease of synthesis. Additionally, this compound possesses excellent fluorescent and catalytic properties, making it a potential candidate for various experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide. One potential direction is the further study of its anti-cancer properties. It is important to understand the mechanism of action of this compound and its potential application in cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Another potential direction is the development of fluorescent sensors and probes using this compound. Finally, the catalytic properties of this compound can be further explored for the development of new organic reactions.

Synthesis Methods

The synthesis of N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide involves the condensation of 4-hydroxybenzaldehyde and hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 2-phenylacetyl chloride in the presence of pyridine to obtain the final product. This method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential application in various fields. In the field of medicine, this compound has been shown to possess anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In the field of material science, N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has been shown to possess excellent fluorescent properties. This makes it a potential candidate for the development of fluorescent sensors and probes.
In the field of catalysis, this compound has been shown to possess excellent catalytic properties. It has been used as a catalyst for various organic reactions, including the synthesis of pyrroles and imines.

properties

IUPAC Name

N-[(Z)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-20-13-11-18(12-14-20)16-24-26-23(29)21(15-17-7-3-1-4-8-17)25-22(28)19-9-5-2-6-10-19/h1-16,27H,(H,25,28)(H,26,29)/b21-15-,24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXMGFPVGLJWHZ-KKLLDSGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)O)\NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide

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